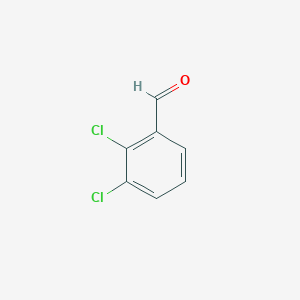

2,3-Dichlorobenzaldehyde

Overview

Description

Chemical Identity and Physical Properties

2,3-Dichlorobenzaldehyde (CAS: 6334-18-5) is an aromatic aldehyde with the molecular formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol . It appears as a white crystalline solid with a melting point of 64–67°C and a boiling point of 242.9±20.0°C at 760 mmHg. Its density is 1.4±0.1 g/cm³, and it has moderate solubility in organic solvents .

Synthesis and Applications

The compound is synthesized via diazotization and Meerwein reactions starting from 2,3-dichloroaniline, followed by oxidation to yield 2,3-dichlorobenzoic acid, a key intermediate for antiepileptic drugs like lamotrigine . Industrially, it serves as a precursor for pharmaceuticals (e.g., encenicline hydrochloride) and dyes, with applications in synthesizing oxindole derivatives and chitosan Schiff bases for antimicrobial studies .

Safety and Handling

Classified as a corrosive solid (UN 3261), it requires hazard class 8 packaging for transport. Proper PPE, including gloves and eye protection, is essential due to its irritant properties .

Preparation Methods

Bromination-Oxidation of 2,3-Dichlorotoluene

Reaction Mechanism and Conditions

The bromination-oxidation route begins with 2,3-dichlorotoluene, which undergoes radical bromination using bromine (Br₂) in the presence of azobisisobutyronitrile (AIBN) as a catalyst. The reaction proceeds at 70–85°C in 1,2-dichloroethane, with hydrogen peroxide (H₂O₂) added to regenerate bromine radicals, minimizing Br₂ waste . This step produces 2,3-dichlorobenzyl bromide, which is subsequently hydrolyzed using aqueous sodium carbonate (Na₂CO₃) to form 2,3-dichlorobenzyl alcohol.

The final oxidation to 2,3-dichlorobenzaldehyde employs hydrobromic acid (HBr) and H₂O₂ in 1,4-dioxane at 25°C. This catalytic system avoids traditional nitric acid oxidation, reducing nitrogen oxide emissions and improving safety . The overall reaction sequence is:

Optimization and Yield

Key parameters influencing yield include:

-

Catalyst Loading : 3–5% AIBN maximizes bromine utilization while minimizing side reactions .

-

Temperature Control : Maintaining 75°C during bromination prevents thermal decomposition of intermediates.

-

Solvent Selection : 1,2-Dichloroethane enhances solubility of aromatic intermediates, whereas 1,4-dioxane stabilizes the aldehyde product during oxidation .

A representative protocol yields 48.19 g of this compound from 61.5 g of 2,3-dichlorotoluene (72.1% yield), with a gas chromatography (GC) purity of 99.26% .

Hydrolysis of 2,3-Dichlorobenzyl Chloride

Traditional Hydrolytic Pathways

Earlier methods involve chlorination of 2,3-dichlorotoluene to 2,3-dichlorobenzyl chloride, followed by hydrolysis under acidic or basic conditions. For example, nitric acid oxidation at elevated temperatures (80–100°C) converts the benzyl chloride to the aldehyde. However, this approach faces challenges:

-

Low Selectivity : Over-oxidation to carboxylic acids or decarboxylation products occurs at higher temperatures .

-

Corrosive Reagents : Concentrated nitric acid necessitates specialized equipment and generates toxic NOₓ gases.

Modern Hydrolytic Techniques

Recent advancements replace nitric acid with milder oxidants. In one method, 2,3-dichlorobenzyl alcohol is oxidized using H₂O₂ and HBr in 1,4-dioxane, achieving 72% yield at 25°C . This low-temperature process minimizes side reactions and energy consumption.

Catalytic Oxidation of 2,3-Dichlorobenzyl Alcohol

Hydrogen Peroxide-Mediated Oxidation

The oxidation of 2,3-dichlorobenzyl alcohol to the aldehyde is catalyzed by HBr, where H₂O₂ acts as a terminal oxidant:

2\text{O}2 \xrightarrow{\text{HBr}} \text{this compound} + 2\text{H}_2\text{O}

Reaction Kinetics

-

Temperature : Optimal at 25°C; higher temperatures accelerate H₂O₂ decomposition.

-

Catalyst Concentration : 40% HBr (6.15 g per 61.5 g substrate) ensures complete conversion within 7 hours .

Comparative Analysis of Oxidants

| Oxidant | Temperature (°C) | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| HNO₃ | 80–100 | 60–65 | 95–98 | High (NOₓ emissions) |

| H₂O₂/HBr | 25 | 72.1 | 99.26 | Low |

| KMnO₄ | 50–70 | 55–60 | 90–92 | Moderate (Mn waste) |

Hydrogen peroxide systems outperform traditional oxidants in yield, purity, and sustainability .

Alternative Synthetic Routes

Diazotization of 2,3-Dichloroaniline

Diazotization of 2,3-dichloroaniline hydrochloride with sodium nitrite (NaNO₂) in hydrochloric acid, followed by reaction with formaldoxime, yields the aldehyde. However, this method suffers from:

-

Low Scalability : Requires strict temperature control (−5°C) to prevent diazonium salt decomposition.

-

Poor Yield : Typically 40–50% due to competing side reactions .

Nitration-Reduction-Oxidation

Nitration of 2,3-dichlorotoluene to 2,3-dichlorophenylnitromethane, followed by reduction to the amine and oxidation, is a multi-step process with limited industrial adoption. Challenges include:

-

Harsh Conditions : Nitration requires fuming nitric acid and sulfuric acid at 0°C.

Industrial-Scale Production and Optimization

Solvent Recovery and Waste Reduction

Modern plants emphasize solvent recycling to reduce costs and environmental impact. For example, 1,2-dichloroethane is recovered during hydrolysis via distillation, achieving >90% recovery rates . Similarly, aqueous sodium bromide (NaBr) from hydrolysis is purified for reuse in bromination.

Purity Enhancement Techniques

Recrystallization from ethanol remains the standard for achieving >99% purity. Recent studies suggest using activated carbon filtration prior to crystallization to remove trace impurities .

| Metric | Bromination-Oxidation Route | Traditional Nitric Acid Route |

|---|---|---|

| Atom Economy (%) | 65.2 | 48.7 |

| E-Factor (kg waste/kg product) | 1.8 | 4.2 |

| Process Mass Intensity | 3.5 | 7.1 |

The bromination-oxidation method exhibits superior green metrics due to efficient bromine recycling and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 2,3-dichlorobenzoic acid.

Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products:

Oxidation: 2,3-Dichlorobenzoic acid.

Reduction: 2,3-Dichlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals

2,3-Dichlorobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of felodipine, an antihypertensive drug. The synthesis involves several methods, including the use of 2,3-dichlorotoluene as a starting material. A notable synthesis technique involves bromination followed by hydrolysis, yielding high purity and yield rates (≥99.25%) .

Case Study: Felodipine Synthesis

- Starting Material: 2,3-Dichlorotoluene

- Method: Bromination using azodiisobutyronitrile as a catalyst.

- Yield: Overall yield ≥ 70%, product purity ≥ 99.25% .

Development of Antimicrobial Agents

Recent studies have explored the use of this compound in the formation of Schiff bases derived from chitosan. These compounds exhibit significant antimicrobial activities against various bacterial strains and fungi. The incorporation of dichloro substituents has been shown to enhance the antimicrobial potency of these derivatives.

Case Study: Chitosan Schiff Bases

- Synthesis Method: Condensation reaction with chitosan and this compound.

- Microbial Activity: Compounds demonstrated strong activity against Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA) .

Material Science Applications

In material science, this compound is utilized in the synthesis of polymers and other materials due to its reactive aldehyde group. It can be polymerized or reacted with other monomers to create functional materials with specific properties.

Case Study: Polymer Synthesis

- Application: Used in synthesizing polymers that can be tailored for specific applications such as drug delivery systems or coatings.

- Properties: The incorporation of dichloro groups can modify the thermal stability and mechanical properties of the resulting materials .

Computational Studies and Drug Design

In silico studies have been conducted to evaluate the drug-likeness and absorption characteristics of compounds synthesized from this compound. These studies assess parameters such as solubility and permeability across biological membranes.

Findings from In Silico Studies

- ADME Properties: Compounds showed moderate water solubility and high gastrointestinal absorption potential.

- Drug-Likeness Criteria: None of the synthesized compounds violated key drug-likeness criteria (Lipinski's Rule of Five) .

Environmental Considerations

The synthesis methods for this compound have evolved to become more environmentally friendly. Recent patents describe processes that utilize less hazardous materials and generate fewer by-products, aligning with green chemistry principles .

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in organic synthesis. The chlorine atoms on the benzene ring increase the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Dichlorobenzaldehyde Isomers

*Data for 2,4-dichlorobenzaldehyde synthesized via similar methods as 2,3-isomer .

Key Comparative Findings

Reactivity in Organic Synthesis

- Regioselectivity : Steric effects dominate over electronic factors.

- 2,6-Dichlorobenzaldehyde : Exhibits >25:1 regioselectivity in A³ coupling reactions due to ortho-chlorine steric hindrance, favoring desired products .

- 2,4-Dichlorobenzaldehyde : Reduced selectivity (2.6:1 ratio) due to less steric bulk .

- This compound: Adjacent chlorines create moderate steric hindrance, but its reactivity in regioselective reactions remains less studied compared to 2,6-isomer.

Biological Activity

- Enzyme Inhibition (HsPBGS) :

- 2,6-Dichlorobenzaldehyde : Strongest inhibitor (IC₅₀ = 15.2 μM) and hexamer stabilizer (100% hexamer at 20 mM) .

- 3,4-Dichlorobenzaldehyde : Moderate inhibition (IC₅₀ = 26.6 μM; 30.4% hexamer) .

- This compound: Not directly tested in HsPBGS studies but used in antimicrobial chitosan derivatives .

Thermal and Electronic Properties

- Melting Points : Ortho-substituted isomers (2,6- and 2,3-) have lower melting points than para/meta-substituted analogs due to reduced symmetry .

- Electronic Effects : Electron-withdrawing chlorines enhance electrophilicity. 2,6-Dichlorobenzaldehyde’s dual ortho-chlorines create a highly electron-deficient aldehyde group, improving coupling reaction yields .

Biological Activity

2,3-Dichlorobenzaldehyde (DCBA) is an aromatic aldehyde that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties lend it significant biological activity, making it a valuable compound for research and application.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHClO

- Molecular Weight : 175.01 g/mol

The compound features two chlorine atoms at the 2 and 3 positions of the benzene ring, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Oxidation of 2,3-Dichlorotoluene : This method employs catalysts such as cobalt or molybdenum complexes along with hydrogen peroxide in acetic acid as a solvent. This process is noted for its mild conditions and high efficiency, yielding significant amounts of the desired aldehyde .

- Bromination and Hydrolysis : Another approach involves bromination of 2,3-dichlorotoluene followed by hydrolysis to yield DCBA with high purity .

These methods are not only efficient but also environmentally friendly, making them suitable for industrial applications.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

- Antimicrobial Properties : DCBA has shown effective antibacterial activity against several strains of bacteria. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Antitumor Activity : Research has demonstrated that DCBA exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating specific apoptotic pathways .

- Neurological Applications : As an intermediate in the synthesis of antiepileptic drugs like Lamotrigine, DCBA plays a crucial role in developing treatments for neurological disorders. Its derivatives have been shown to possess anticonvulsant properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of DCBA against common pathogens. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that DCBA could serve as a basis for developing new antibacterial formulations.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focused on cancer treatment, DCBA was tested on MCF-7 breast cancer cells. The study revealed:

- IC50 Value : 25 µM (indicating the concentration required to inhibit cell growth by 50%).

- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the physicochemical properties of 2,3-dichlorobenzaldehyde?

Key properties include melting point (64–67°C), boiling point (242.9°C at 760 mmHg), density (1.4 g/cm³), and solubility in organic solvents like methanol, benzene, and acetone . For accurate characterization:

- Melting point determination : Use differential scanning calorimetry (DSC) or capillary methods, noting variability due to impurities (e.g., 62–65°C observed in some syntheses ).

- Spectroscopic analysis : Employ NMR (δ 10.47 ppm for aldehyde proton) and NMR (δ 189.34 ppm for carbonyl carbon) to confirm structure .

- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) achieves >98% purity .

Q. How should this compound be safely stored and handled in laboratory settings?

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents (e.g., KMnO₄) due to its corrosive nature (UN 3261, Class 8) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and soap; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What are the primary synthetic applications of this compound in organic chemistry?

- Schiff base synthesis : Reacts with amines to form ligands for metal complexes, e.g., 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, used in coordination chemistry .

- Pharmaceutical intermediates : Serves as a precursor in non-commercial drug development, such as the antihypertensive agent felodipine .

Advanced Research Questions

Q. How do computational models explain the reactivity of this compound in substitution reactions?

Density functional theory (DFT) studies (e.g., M06-2X/6-311++G) reveal that chlorine substituents stabilize transition states via electron-withdrawing effects. For example, the activation free energy for proton abstraction in dichlorobenzaldehyde derivatives is ~3.6 kcal·mol⁻¹ higher than in non-chlorinated analogs, slowing reaction kinetics .

Q. What strategies improve the selectivity of this compound in molecular imprinting applications?

- Template-monomer ratio optimization : A 1:4 template-to-monomer ratio enhances binding capacity in molecularly imprinted polymers (MIPs), achieving selectivity coefficients >3.75 against structural analogs like 2,4-dichlorobenzaldehyde .

- Surface-initiated ATRP : Enhances imprinting efficiency by controlling polymer chain growth on solid supports .

Q. How can synthetic routes to this compound be optimized for higher yields and scalability?

- Aerobic oxidation : Palladium-catalyzed oxidation of 2,3-dichlorobenzyl alcohol achieves 82.6% yield under mild conditions (ambient O₂, 60°C) .

- Comparative analysis : Evaluate methods like Friedel-Crafts alkylation vs. direct chlorination of benzaldehyde, considering byproduct formation (e.g., 2,4- or 2,5-isomers) and purification challenges .

Q. What analytical techniques resolve discrepancies in reported melting points (62–67°C) for this compound?

- Recrystallization : Purify using methanol/water mixtures to remove impurities affecting melting range .

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to distinguish between polymorphic forms or hydrate formation .

Q. How does the electronic effect of chlorine substituents influence the redox behavior of this compound?

Cyclic voltammetry studies show that the electron-withdrawing Cl groups lower the LUMO energy, increasing electrophilicity. This enhances reactivity in nucleophilic additions (e.g., aldol condensations) but reduces stability under basic conditions .

Q. Methodological Notes

Properties

IUPAC Name |

2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLNAVBOAMOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064239 | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-18-5, 31155-09-6 | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031155096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6GN7Q4PCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.